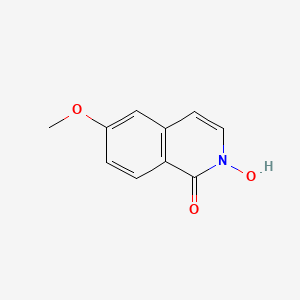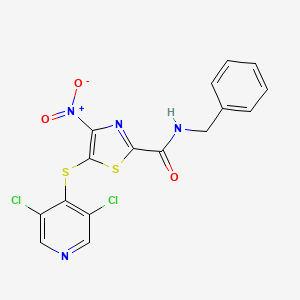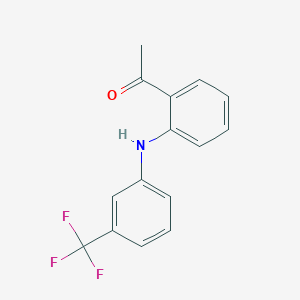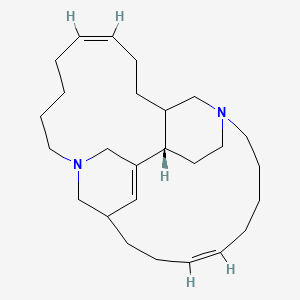
3-(Chloromethyl)-5-(methylsulfonyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 3-position and a methylsulfonyl group at the 5-position of the pyridine ring, with an additional hydrochloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride typically involves the chloromethylation of pyridine derivatives followed by sulfonylation. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride . This intermediate can then be reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, resulting in the formation of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride.
Industrial Production Methods
Industrial production of this compound often employs continuous or stepwise addition of reagents to optimize yield and minimize byproducts. For example, the sequential addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid can be performed under controlled conditions to produce pyridine-3-sulfonyl chloride with high efficiency . This intermediate is then further processed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and reduction: The methylsulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group replacing the chloromethyl group. Oxidation of the methylsulfonyl group can produce sulfone derivatives.
Scientific Research Applications
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the chloromethyl group.
Pyridine-3-methylsulfonyl chloride: Similar but with different functional groups at the 3-position.
Pyridine-3-chloromethyl: Lacks the methylsulfonyl group.
Uniqueness
Pyridine,3-(chloromethyl)-5-(methylsulfonyl)-,hydrochloride is unique due to the presence of both chloromethyl and methylsulfonyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C7H9Cl2NO2S |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylsulfonylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2S.ClH/c1-12(10,11)7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
InChI Key |
FODOPZCZCLSOTA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)





![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)



